3,5-Difluorobenzaldehyde oxime
Overview
Description
3,5-Difluorobenzaldehyde oxime is a chemical compound with the molecular formula C7H5F2NO and a molecular weight of 157.12 g/mol . It is an oxime derivative of 3,5-difluorobenzaldehyde, characterized by the presence of two fluorine atoms on the benzene ring and an oxime functional group (-C=N-OH) attached to the aldehyde carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzaldehyde oxime can be synthesized through the reaction of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in a solvent like methanol at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the continuous oxidation of 3,5-difluorotoluene to produce 3,5-difluorobenzaldehyde, which is then converted to the oxime derivative using the aforementioned synthetic route .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted benzaldehyde derivatives.
Scientific Research Applications
3,5-Difluorobenzaldehyde oxime has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-difluorobenzaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, oximes are known to reactivate acetylcholinesterase (AChE) inhibited by organophosphates, thereby restoring its activity. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and regeneration of the active enzyme .
Comparison with Similar Compounds
- 3,4-Difluorobenzaldehyde
- 2,4-Difluorobenzaldehyde
- 2,5-Difluorobenzaldehyde
- 3,5-Dichlorobenzaldehyde
- 3,5-Bis(trifluoromethyl)benzaldehyde
Uniqueness: 3,5-Difluorobenzaldehyde oxime is unique due to the presence of both fluorine atoms and the oxime functional group, which confer distinct chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, while the oxime group provides a versatile site for further chemical modifications .
Properties
IUPAC Name |
(NE)-N-[(3,5-difluorophenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H/b10-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINQBDWXDZJNJQ-ONNFQVAWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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